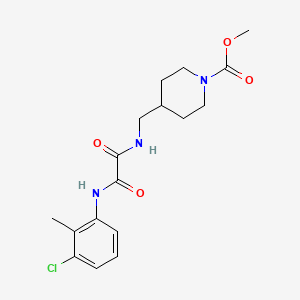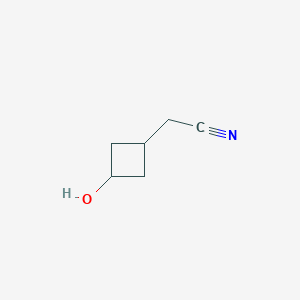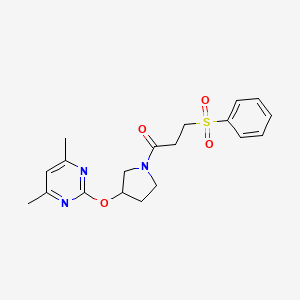
Methyl 4-((2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22ClN3O4 and its molecular weight is 367.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxindole Synthesis via Palladium‐catalyzed CH Functionalization
This study explores the synthesis of oxindoles, a significant compound in medicinal chemistry, using palladium-catalyzed CH functionalization. Methyl 4-aminobenzoate and other related compounds, including variants of methyl piperidine carboxylate, are utilized in the process. This method is noted for its potential in medicinal chemistry synthesis, particularly as inhibitors of the serine palmitoyl transferase enzyme (Magano, Kiser, Shine, & Chen, 2014).
Aurora Kinase Inhibitor
This research discusses the synthesis of Aurora kinase inhibitors, a class of compounds with potential for cancer treatment. The study involves the synthesis of complex piperidine carboxylic acid compounds, similar in structure to the compound (ロバート ヘンリー,ジェームズ, 2006).
Hydrogen Bonding in Anticonvulsant Enaminones
This paper examines the crystal structures of several anticonvulsant enaminones, including a compound structurally related to methyl piperidine carboxylate. It emphasizes the importance of hydrogen bonding and molecular structure in determining the efficacy of these compounds (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Properties of Methyl 4,6-Diaryl-2(3H)-Thioxo-1,4-Dihydropyridine-3-Carboxylates
This research focuses on the synthesis of dihydropyridine derivatives, which have various pharmacological activities. The study includes the use of piperidine and related compounds, highlighting their role in increasing solubility and lipophilicity for biological investigations (Krauze et al., 2005).
Interaction with Methyl 2-Isocyanoacetate
This paper discusses the reaction of specific oxazolones with methyl 2-isocyanoacetate, resulting in derivatives of methyl piperidine carboxylate. This research highlights the compound's role in synthesizing biologically active derivatives (Shablykin, Prokopenko, & Brovarets, 2016).
Synthesis, Cardiovascular Activity, and Electrochemical Oxidation of Nitriles
This study examines the synthesis of nitriles and their cardiovascular activity, involving the use of piperidine. The research underlines the importance of these compounds in synthesizing pharmaceuticals with cardiovascular benefits (Krauze et al., 2004).
Propiedades
IUPAC Name |
methyl 4-[[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O4/c1-11-13(18)4-3-5-14(11)20-16(23)15(22)19-10-12-6-8-21(9-7-12)17(24)25-2/h3-5,12H,6-10H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZZLXRSIXCNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2637048.png)
![9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2637049.png)
![N-(1,3-benzodioxol-5-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2637050.png)
![2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2637052.png)

![2-((4-Amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2637054.png)
![3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B2637057.png)

![2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone](/img/structure/B2637061.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2637064.png)

![N-(3-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2637067.png)
